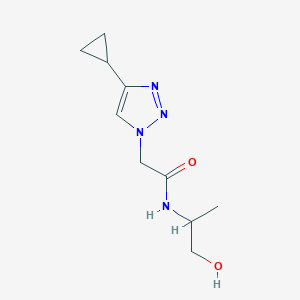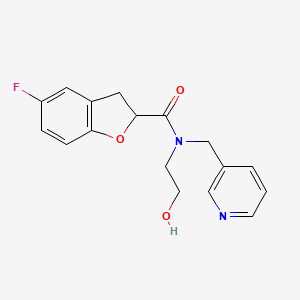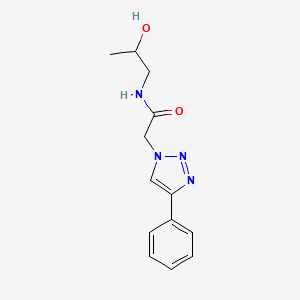![molecular formula C16H23ClN2O3 B6641557 (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone, also known as ML352, is a small molecule drug candidate that has been developed for the treatment of various diseases.
作用机制
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone works by inhibiting the activity of PPT1. PPT1 is an enzyme that plays a critical role in the regulation of cellular metabolism and survival. By inhibiting the activity of PPT1, (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone can induce apoptosis (cell death) in cancer cells and slow down their growth.
Biochemical and Physiological Effects
Studies have shown that (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone can induce apoptosis in cancer cells without affecting normal cells. This is an important finding as it suggests that (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone may have fewer side effects compared to traditional chemotherapy drugs. (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone has also been shown to inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
One of the main advantages of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone is its specificity for PPT1. This makes it a promising drug candidate for the treatment of cancer and other diseases. However, one limitation of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to study the efficacy of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone in combination with other drugs for the treatment of cancer. Additionally, more research is needed to understand the mechanism of action of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone and its potential use in the treatment of other diseases.
合成方法
The synthesis of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone was first reported by researchers at the University of Michigan in 2016. The synthesis involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-(2-bromoethyl)-4-methoxy-2,3-dihydro-1H-pyrrole to form the intermediate compound. The intermediate is then reacted with 1-(2-aminoethyl)piperazine and 2-bromo-1-hydroxybutane to form (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone.
科学研究应用
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone has been studied for its potential use in the treatment of various diseases. One of the most promising applications of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone is in the treatment of cancer. Studies have shown that (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone can inhibit the growth of cancer cells by targeting a specific enzyme called PPT1. PPT1 is overexpressed in many types of cancer and plays a critical role in cancer cell survival.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-3-13(11-20)18-6-8-19(9-7-18)16(21)14-10-12(17)4-5-15(14)22-2/h4-5,10,13,20H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPQGHSJJWGWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)

![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)